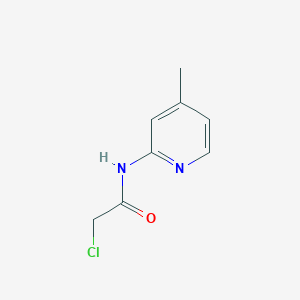

2-chloro-N-(4-methylpyridin-2-yl)acetamide

Description

2-Chloro-N-(4-methylpyridin-2-yl)acetamide is a chloroacetamide derivative featuring a pyridine ring substituted with a methyl group at the 4-position. The compound’s structure comprises a chlorinated acetamide moiety directly attached to the pyridin-2-yl nitrogen, making it a versatile intermediate in medicinal and agrochemical research. Its biological relevance stems from the pyridine ring’s ability to participate in hydrogen bonding and π-π interactions, while the chloroacetamide group may act as a reactive site for nucleophilic substitution or metabolic activation .

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(4-methylpyridin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-6-2-3-10-7(4-6)11-8(12)5-9/h2-4H,5H2,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFOXLZBORMTYGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501265870 | |

| Record name | 2-Chloro-N-(4-methylpyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501265870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36145-30-9 | |

| Record name | 2-Chloro-N-(4-methylpyridin-2-yl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36145-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-(4-methylpyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501265870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-methylpyridin-2-yl)acetamide typically involves the reaction of 4-methyl-2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-chloroacetamide under appropriate conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group in the compound can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or other condensation products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an N-substituted acetamide, while oxidation can produce a corresponding carboxylic acid derivative .

Scientific Research Applications

2-chloro-N-(4-methylpyridin-2-yl)acetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Medicine: It is investigated for its potential use in drug development and as a pharmacological agent.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Differences

The biological and chemical properties of chloroacetamides are highly dependent on substituents attached to the nitrogen atom. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison

Metabolic and Toxicological Profiles

- Herbicide Metabolites: Compounds like CDEPA (from alachlor) and CMEPA (from acetochlor) are carcinogenic via oxidative bioactivation.

- Synthetic Derivatives : Thiazole-based chloroacetamides (e.g., OMS10–OMS13) show varied cytotoxicity, highlighting substituent-dependent effects on safety profiles .

Biological Activity

- Molecular Formula : C7H8ClN2O

- Molecular Weight : Approximately 198.64 g/mol

- Structure :

Biological Activity Overview

Research indicates that compounds with similar structures to 2-chloro-N-(4-methylpyridin-2-yl)acetamide have shown notable biological activities, particularly against various bacterial strains. The presence of the chlorinated and methylated pyridine moieties may enhance its efficacy as an antimicrobial agent.

Antimicrobial Activity

Studies on related compounds suggest that chloroacetamides can demonstrate significant antibacterial properties. For instance, derivatives of chloroacetamides have been reported to be effective against both Gram-positive and Gram-negative bacteria, making them promising candidates for pharmaceutical development.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Potential antimicrobial | |

| N-(4-Chloropyridin-2-yl)acetamide | Significant antibacterial | |

| N-(6-Chloropyridin-2-yl)pivalamide | Moderate antibacterial |

Case Studies and Research Findings

- Antibacterial Studies : A study examining various pyridine derivatives found that those containing halogen substituents displayed enhanced antibacterial activity. For example, compounds similar to this compound exhibited inhibition values against Escherichia coli ranging from moderate to high, suggesting that the structural components play a crucial role in their effectiveness .

- Synthesis and Activity Correlation : The synthesis of novel pyridine-based derivatives has shown that modifications in the substituents can lead to varying degrees of biological activity. Compounds with both chloro and methyl groups have been linked to improved anti-thrombolytic activities, indicating that similar modifications could enhance the efficacy of this compound .

- Comparative Analysis : A comparative analysis of various acetamide derivatives highlighted that the presence of both chlorine and methyl groups significantly influences their biological activities. The unique combination present in this compound may provide it with distinct advantages over other derivatives .

Q & A

Q. What are the optimized synthetic routes and reaction conditions for 2-chloro-N-(4-methylpyridin-2-yl)acetamide?

The synthesis typically involves nucleophilic substitution reactions. For example, 2-chloroacetamide derivatives can be prepared by reacting chloroacetyl chloride with 4-methylpyridin-2-amine under basic conditions (e.g., using triethylamine as a catalyst). Solvents like ethanol or acetonitrile are commonly employed, with reflux conditions (70–80°C) to enhance reaction efficiency . Purification often involves recrystallization from chloroform-acetone mixtures. Monitoring via thin-layer chromatography (TLC) ensures reaction completion .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm substituent positions and molecular geometry. For instance, the methyl group on the pyridine ring appears as a singlet near δ 2.5 ppm in ¹H NMR .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1550 cm⁻¹ (C-N stretch) validate the acetamide group .

- Mass Spectrometry (MS) : High-resolution MS determines molecular weight accuracy (e.g., [M+H]+ ion for C₈H₉ClN₂O: calc. 185.05, obs. 185.06) .

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

Standardize protocols by:

- Documenting precise stoichiometry (e.g., 1:1 molar ratio of chloroacetyl chloride to 4-methylpyridin-2-amine).

- Controlling reaction parameters (temperature ±2°C, solvent purity ≥99%).

- Validating purity via melting point analysis (reported range: 145–148°C) and comparative HPLC retention times .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

The electron-withdrawing chlorine atom activates the acetamide’s α-carbon for nucleophilic attack. In reactions with thiols (e.g., 2-mercaptopyrimidines), the chloride leaving group is displaced, forming sulfur-linked derivatives. Density Functional Theory (DFT) studies suggest transition states with partial negative charge localization on the pyridine nitrogen, stabilizing intermediates . Kinetic studies in polar aprotic solvents (e.g., DMF) show second-order dependence on nucleophile concentration .

Q. How can contradictory biological activity data for this compound be resolved?

Discrepancies often arise from:

- Assay Variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or incubation times. Standardize protocols using CLSI guidelines .

- Purity Thresholds : Impurities ≥5% (e.g., unreacted starting materials) can skew results. Validate purity via orthogonal methods (NMR, HPLC) .

- Structural Analogues : Compare activity with derivatives (e.g., 2-chloro-N-(5-methylpyridin-2-yl)acetamide) to isolate substituent effects .

Q. What strategies are effective for studying this compound’s interactions with biological targets?

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to enzymes (e.g., bacterial dihydrofolate reductase). Validate with mutagenesis studies .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) with purified proteins .

- In Vitro Assays : Measure IC₅₀ values in enzyme inhibition assays (e.g., acetylcholinesterase) under controlled pH and temperature .

Q. How does the crystal structure of related compounds inform the design of derivatives with enhanced stability?

X-ray crystallography (e.g., PDB ID 2NL) reveals key intermolecular interactions:

- Hydrogen Bonds : Between the acetamide carbonyl and pyridine nitrogen (distance: 2.8–3.0 Å).

- π-Stacking : Aromatic rings align with 3.5 Å spacing, enhancing crystalline packing . Modifications (e.g., introducing methyl groups) can sterically hinder hydrolysis, improving shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.